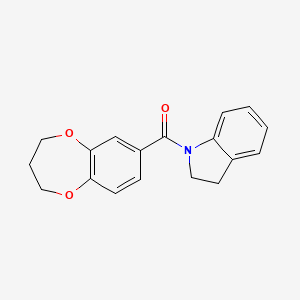
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline, also known as CERC-501, is a novel small molecule drug candidate that has been developed for the treatment of various neuropsychiatric disorders, such as depression, anxiety, and substance abuse disorders.
作用机制
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline acts as a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of stress, mood, and reward pathways in the brain. By blocking the activity of KOR, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is thought to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are implicated in neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been shown to have various biochemical and physiological effects in preclinical studies. For instance, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been found to increase the levels of dopamine and serotonin in certain brain regions, which are associated with mood regulation and reward processing. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has also been shown to reduce the expression of stress-related genes and proteins in the brain, indicating its potential anti-stress effects.
实验室实验的优点和局限性
One of the major advantages of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is its selectivity for KOR, which reduces the risk of unwanted side effects and toxicity. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is also relatively easy to synthesize and can be administered orally, which makes it a convenient drug candidate for clinical trials. However, one of the limitations of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the research and development of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline. One potential direction is to investigate its efficacy in treating other neuropsychiatric disorders, such as schizophrenia and post-traumatic stress disorder. Another direction is to explore the potential of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline as a therapeutic agent for chronic pain management, as KOR is involved in pain signaling pathways. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline and its potential long-term effects on the brain and behavior.
合成方法
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline can be synthesized through a multi-step process involving the reaction of 7-bromo-1,3-dihydro-benzo[c][1,2]oxathiin-4-one with 3,4-dihydroxybenzaldehyde and 2-aminobenzophenone in the presence of various reagents and catalysts. The final product is obtained through purification and isolation steps.
科学研究应用
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been extensively studied in various preclinical and clinical trials for its potential therapeutic effects on neuropsychiatric disorders. In preclinical studies, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been shown to reduce stress-induced behaviors, improve cognitive function, and attenuate drug-seeking behavior in animal models of addiction. In clinical trials, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been found to be safe and well-tolerated, with promising efficacy in reducing symptoms of depression and anxiety.
属性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(19-9-8-13-4-1-2-5-15(13)19)14-6-7-16-17(12-14)22-11-3-10-21-16/h1-2,4-7,12H,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWLXLQNKLHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C43)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(2,3-dihydro-1H-indol-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
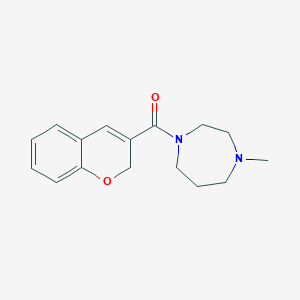

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)


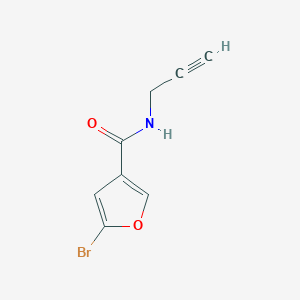

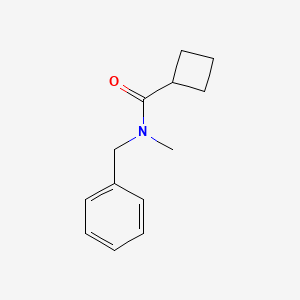
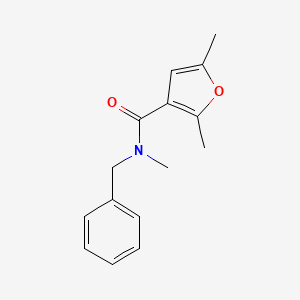
![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)